N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide
Description
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide is a structurally complex valinamide derivative characterized by a D-valine backbone modified with an N-benzyl group, a 3-methyl substituent, and a sulfanylidenemethylidene moiety at the N~2~ position. The sulfanylidenemethylidene group introduces unique electronic properties, which may influence reactivity, solubility, and intermolecular interactions compared to simpler N-substituted amides .
Properties
CAS No. |
919114-08-2 |
|---|---|
Molecular Formula |
C15H20N2OS |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2R)-N-benzyl-2-isothiocyanato-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C15H20N2OS/c1-15(2,3)13(16-11-19)14(18)17(4)10-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3/t13-/m0/s1 |
InChI Key |
XFUVCJVEFFISDD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzylamine, 3-dimethylvaline, and a suitable sulfanylidenemethylidene precursor.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating signal transduction pathways.
Pathways Involved: Specific biochemical pathways that are influenced by the compound’s presence.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues:
Key Observations :
- The target compound shares the N-benzyl group with succinamides (7c, 7d) and pyrrolo-pyrimidines , a feature often associated with enhanced lipophilicity and membrane permeability.
- The sulfanylidenemethylidene group distinguishes it from maleimides (electron-deficient cores) and succinamides, possibly altering redox behavior or hydrogen-bonding capacity .
Antitumor Activity:
Insights :
- Succinamides (7c, 7d) exhibit activity comparable to vincristine, suggesting the N-benzyl-succinamide scaffold is a viable antitumor pharmacophore . The target compound’s valinamide backbone may offer similar efficacy with improved metabolic stability.
- Pyrrolo-pyrimidines act via tubulin inhibition, indicating that N-benzyl substitution is compatible with diverse mechanisms . The sulfanylidenemethylidene group in the target compound could introduce redox-modulating effects, expanding its mechanistic profile.
Physicochemical and Theoretical Properties
Comparative Analysis:
Theoretical Insights :
- The sulfanylidenemethylidene group may enhance charge transfer interactions, as seen in maleimides with strong dipole moments . This could improve binding to targets like enzymes or DNA.
Biological Activity
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide (CAS Number: 102367-25-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Chemical Structure
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by these pathogens .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the metabolic pathways of cancer cells, leading to reduced cell viability.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce apoptosis in cancer cells .
- Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the benzyl group enhanced antimicrobial activity against Candida albicans and Pseudomonas aeruginosa.
Study 2: Anticancer Properties
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
